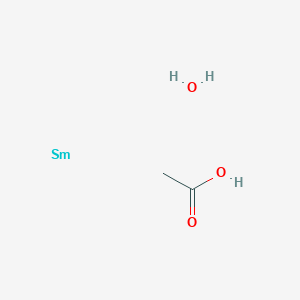
Samarium(III) acetate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(III) acetate hexahydrate is a chemical compound with the formula Sm(CH₃COO)₃·6H₂O. It is an acetate salt of samarium, a rare earth element, and exists in a hydrated form. This compound is known for its pale yellow powder appearance and is used in various scientific and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(III) acetate hexahydrate can be synthesized by dissolving samarium(III) oxide (Sm₂O₃) in acetic acid. The reaction typically involves a 50% acetic acid solution, followed by crystallization and vacuum drying to obtain the hydrated form . The reaction can be represented as:
Sm2O3+6CH3COOH→2Sm(CH3COO)3+3H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting samarium(III) chloride (SmCl₃) with acetic acid. The process involves dissolving SmCl₃ in acetic acid, followed by crystallization and drying to obtain the hexahydrate form. This method ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) acetate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium(III) oxide.
Reduction: It can be reduced to samarium(II) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions with other acetate salts or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, hydrochloric acid, and various organic ligands. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include samarium(III) oxide, samarium(II) compounds, and various samarium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Samarium(III) acetate hexahydrate has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of samarium(III) acetate hexahydrate involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, enhancing their properties. For example, samarium-doped nanoparticles can enhance the efficiency of radiation therapy by increasing the absorption of radiation in targeted cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium(III) acetate hydrate
- Neodymium(III) acetate hydrate
- Europium(III) acetate hydrate
- Terbium(III) acetate hydrate
- Ytterbium(III) acetate tetrahydrate
Uniqueness
Samarium(III) acetate hexahydrate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. These properties make it particularly useful in applications such as magnetic materials and luminescent devices .
Eigenschaften
IUPAC Name |
acetic acid;samarium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXPCRAYFYVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-91-5 |
Source


|
| Record name | Acetic acid, samarium(3+) salt, hydrate (3:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100587-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














